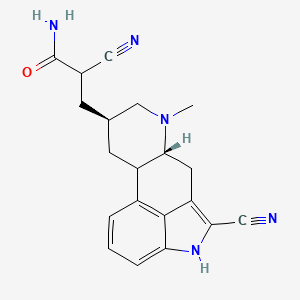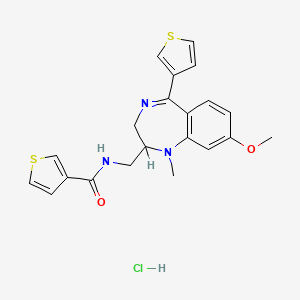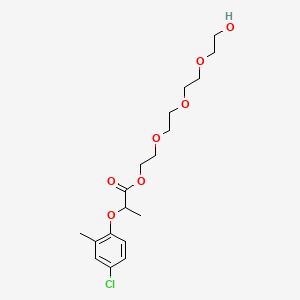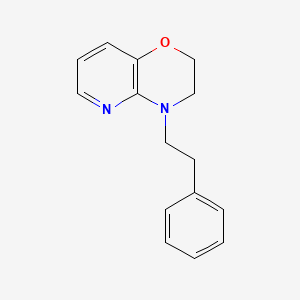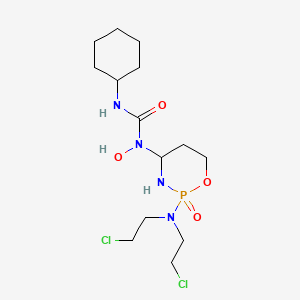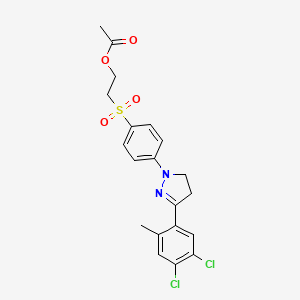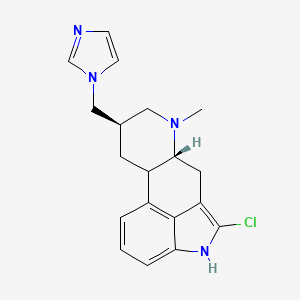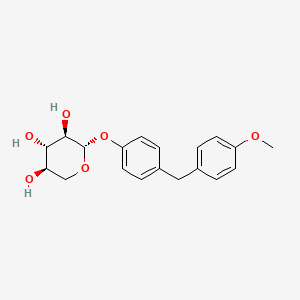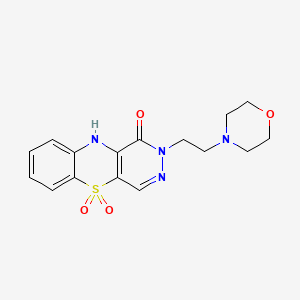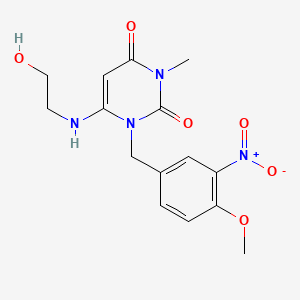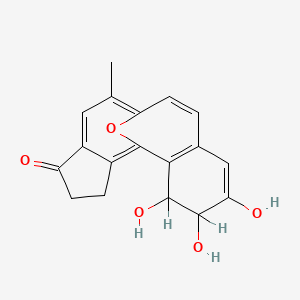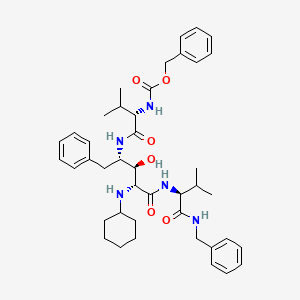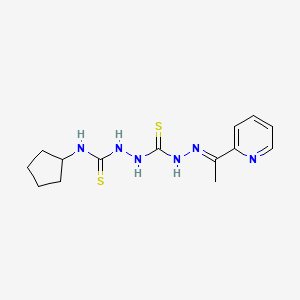
Carbonothioic dihydrazide, N''-((cyclopentylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Condensation reactions: Combining smaller molecules to form the desired compound.
Cyclization reactions: Forming ring structures that are part of the compound.
Thioamide formation: Introducing sulfur-containing groups into the molecule.
Industrial Production Methods
Industrial production of such complex compounds often involves scaling up laboratory methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications, including drug development.
Industry
In industry, it may find applications in the synthesis of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism by which Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate biological pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazides: Compounds with similar thioamide groups.
Hydrazones: Compounds with similar hydrazide groups.
Pyridine derivatives: Compounds with similar pyridine rings.
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
127142-21-6 |
|---|---|
Fórmula molecular |
C14H20N6S2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H20N6S2/c1-10(12-8-4-5-9-15-12)17-19-14(22)20-18-13(21)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,16,18,21)(H2,19,20,22)/b17-10+ |
Clave InChI |
NWIGGJNBNLBREV-LICLKQGHSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NNC(=S)NC1CCCC1)/C2=CC=CC=N2 |
SMILES canónico |
CC(=NNC(=S)NNC(=S)NC1CCCC1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


